3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
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Overview
Description
3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide is a member of benzamides.
Scientific Research Applications
Neuroleptic Activity
- Compounds structurally related to 3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide have been explored for their neuroleptic activity. For instance, benzamides designed as potential neuroleptics were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Synthesis and Characterization
- Studies have also focused on the synthesis and high-yield production of derivatives of this compound for use in radiopharmaceuticals (Bobeldijk et al., 1990).
Antipsychotic Properties
- Research has been conducted on benzamides related to this compound for their potential antipsychotic properties, particularly examining their affinity for dopamine receptors (Högberg et al., 1990).
Reaction Mechanisms
- The compound has been a subject of study in reaction mechanisms, such as its behavior in the Bischler–Napieralski isoquinoline synthesis (Doi et al., 1997).
Dopamine Receptor Binding
- There is significant interest in understanding the binding properties of benzamides to dopamine receptors, which has implications for the development of neuroleptic drugs (Köhler et al., 1986).
Antimicrobial Properties
- Some benzamide derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their antimicrobial properties (Priya et al., 2006).
Inhibition of Nitric Oxide Production
- New benzamide derivatives have been isolated and identified for their ability to inhibit nitric oxide production, which is relevant in the context of inflammation and other biological processes (Kim et al., 2009).
Anticancer Evaluation
- Certain N-(Pyridin-3-yl)benzamide derivatives, related to this compound, have been synthesized and evaluated for their potential anticancer activity (Mohan et al., 2021).
QSAR Modeling on Dopamine D2 Receptor Binding
- QSAR (Quantitative Structure-Activity Relationship) modeling has been applied to similar benzamides to understand their binding affinity to dopamine D2 receptors, providing insights into structure-activity relationships (Samanta et al., 2005).
Corrosion Inhibition Studies
- N-Phenyl-benzamide derivatives, analogous to this compound, have been studied for their potential as corrosion inhibitors in acidic environments, combining experimental and computational approaches (Mishra et al., 2018).
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H19NO4/c1-20-14-6-3-5-13(11-14)17(19)18-9-10-22-16-8-4-7-15(12-16)21-2/h3-8,11-12H,9-10H2,1-2H3,(H,18,19) |
InChI Key |
HVPCPKGXUAQMIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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